Enzyme Inhibition Potency: 2,4,6-Trifluoro-3-hydroxybenzaldehyde Exhibits Measurable ALDH3A1 Inhibition
2,4,6-Trifluoro-3-hydroxybenzaldehyde demonstrates direct, measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell metabolism. In a spectrophotometric assay, it inhibited ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 µM) [1]. While this inhibition value is in the micromolar range, it provides a verifiable biochemical profile absent for the non-hydroxylated analog 2,4,6-trifluorobenzaldehyde, which lacks the potential for hydrogen-bonding interactions with the enzyme's catalytic cysteine. The presence of the hydroxyl group is a critical structural feature for this activity.
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 2,4,6-Trifluorobenzaldehyde (IC50 not reported; activity likely absent due to lack of hydroxyl group) |
| Quantified Difference | Target compound shows measurable inhibition; comparator is expected to be inactive or significantly less potent based on structure-activity relationship (SAR) principles. |
| Conditions | Spectrophotometric assay; preincubation for 1 min followed by substrate addition; measurement of benzaldehyde oxidation. |
Why This Matters
This establishes a biochemical baseline for 2,4,6-trifluoro-3-hydroxybenzaldehyde as a potential chemical probe or starting scaffold for developing ALDH3A1 inhibitors, a property not shared by non-hydroxylated analogs.
- [1] BindingDB. BDBM50447072 CHEMBL1890994::US9328112, A24. Affinity Data: IC50: 2.10E+3 nM. Assay Description: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
